dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its intricate structure, which includes dicyclohexylamine and tert-butoxycarbonyl groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate typically involves multiple steps, starting with the preparation of the dicyclohexylamine component. This can be achieved through the catalytic hydrogenation of aniline using ruthenium or palladium catalysts . The tert-butoxycarbonyl groups are introduced via reactions with di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is reduced to simpler amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in simpler amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate has numerous applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate involves its interaction with molecular targets through its amine and tert-butoxycarbonyl groups. These functional groups enable the compound to form stable complexes with enzymes and proteins, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymatic reactions, which can be exploited in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar reactivity but lacking the tert-butoxycarbonyl groups.
Dicyclohexylcarbodiimide: Another compound used in peptide synthesis but with different functional groups.
N-tert-Butoxycarbonyl-L-lysine: A compound with similar protecting groups used in peptide synthesis.
Uniqueness
Dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate is unique due to its combination of dicyclohexylamine and tert-butoxycarbonyl groups, which provide both stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6.C12H23N/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMTRWWJQCATL-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.